molecular formula C19H28N2O B10980274 Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B10980274
M. Wt: 300.4 g/mol
InChI Key: MQBWKOQCAAJIEX-UHFFFAOYSA-N
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Description

Cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The structure of cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone includes a cyclohexyl group, a dimethylphenyl group, and a piperazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using dimethylbenzene and an appropriate alkylating agent.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Final Assembly: The final step involves coupling the piperazine derivative with the dimethylphenyl and cyclohexyl groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl alcohols or amines.

    Substitution: Formation of cyclohexyl halides or substituted piperazines.

Scientific Research Applications

Cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, altering neurotransmitter levels and affecting mood and behavior.

Comparison with Similar Compounds

Cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone can be compared with other piperazine derivatives, such as:

    Cyclohexyl[4-(4-nitrophenyl)piperazino]methanone: Similar structure but with a nitro group, leading to different pharmacological properties.

    Cyclohexyl[4-(2,3-dichlorophenyl)piperazino]methanone: Contains chlorine atoms, which may affect its reactivity and biological activity.

    Cyclohexyl[4-(2,3-dimethoxyphenyl)piperazino]methanone: Methoxy groups instead of methyl groups, influencing its solubility and interaction with molecular targets.

Each of these compounds has unique properties and applications, making cyclohexyl[4-(2,3-dimethylphenyl)piperazino]methanone a distinct and valuable molecule in scientific research.

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

cyclohexyl-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H28N2O/c1-15-7-6-10-18(16(15)2)20-11-13-21(14-12-20)19(22)17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3

InChI Key

MQBWKOQCAAJIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCCC3)C

Origin of Product

United States

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